molecular formula C18H13BrF3NO2 B287986 4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

货号 B287986
分子量: 412.2 g/mol
InChI 键: VBRICSSTGZHRNO-RUDMXATFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BML-210 and has been found to exhibit anti-inflammatory and anti-cancer properties.

作用机制

The mechanism of action of BML-210 involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune response and inflammation. BML-210 inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BML-210 has been found to exhibit several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.

实验室实验的优点和局限性

One of the main advantages of BML-210 is its ability to selectively inhibit the NF-κB signaling pathway. This makes it a promising candidate for the development of anti-inflammatory and anti-cancer drugs. However, one of the limitations of BML-210 is its low solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the study of BML-210. One direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential applications of BML-210 in the treatment of other inflammatory diseases such as multiple sclerosis and Crohn's disease. Additionally, the development of novel drug delivery systems for BML-210 could help to overcome its low solubility in water.

合成方法

The synthesis of BML-210 involves several steps including the coupling of 4-bromo-2,6-dihydroxybenzaldehyde with methylamine, followed by the condensation of the resulting product with 4-trifluoromethylphenylacetic acid. The final step involves the cyclization of the resulting compound to form BML-210.

科学研究应用

BML-210 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.

属性

产品名称

4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

分子式

C18H13BrF3NO2

分子量

412.2 g/mol

IUPAC 名称

4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H13BrF3NO2/c1-23-15-8-7-13(19)10-14(17(15)25)16(24)9-4-11-2-5-12(6-3-11)18(20,21)22/h2-10H,1H3,(H,23,25)/b9-4+

InChI 键

VBRICSSTGZHRNO-RUDMXATFSA-N

手性 SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br

规范 SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。